molecular formula C9H11ClN2O B2460374 N-(2-chlorophenyl)-2-(methylamino)acetamide CAS No. 731827-18-2

N-(2-chlorophenyl)-2-(methylamino)acetamide

Cat. No.: B2460374
CAS No.: 731827-18-2
M. Wt: 198.65
InChI Key: NQXLKYSTIHXEOM-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁ClN₂O corresponds to the following composition:

  • Carbon (C) : 9 atoms
  • Hydrogen (H) : 11 atoms
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 2 atoms
  • Oxygen (O) : 1 atom

Molecular weight calculation :
$$
(9 \times 12.01) + (11 \times 1.008) + (35.45) + (2 \times 14.01) + (16.00) = 198.65 \, \text{g/mol}
$$

Experimental data from Sigma-Aldrich confirms the molecular weight as 198.65 g/mol . For the hydrochloride salt form (C₉H₁₂Cl₂N₂O), the molecular weight increases to 235.11 g/mol .

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for N-(2-chlorophenyl)-2-(methylamino)acetamide remains unpublished, structural insights can be inferred from related chloroacetamides:

Key Conformational Features:

  • Dihedral angles :
    • In analogous compounds (e.g., N-(2-methylphenyl)sulfonylacetamide), the dihedral angle between the aromatic ring and acetamide group ranges from 78.9° to 89.0° .
    • The methylamino group introduces steric effects, potentially reducing planarity between the aromatic and acetamide moieties.

Hydrogen Bonding:

  • Intramolecular : N–H···O interactions stabilize the acetamide backbone.
  • Intermolecular : Inversion dimers form via N–H···O hydrogen bonds in related structures.
Table 1: Comparative Crystallographic Parameters of Analogous Chloroacetamides
Compound Space Group Dihedral Angle (°) Hydrogen Bond Length (Å)
N-(2-methylphenyl)sulfonylacetamide P1̅ 78.9 2.89 (N–H···O)
2-Chloro-N-methyl-N-phenylacetamide P2₁/c 84.40 2.95 (N–H···O)

Spectroscopic Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy:

Key absorption bands (cm⁻¹):

  • N–H stretch : 3280–3320 (amide and methylamino groups).
  • C=O stretch : 1640–1680 (amide carbonyl).
  • C–Cl stretch : 550–600 (aromatic chloride).

Nuclear Magnetic Resonance (NMR):

¹H NMR (DMSO-d₆, 200 MHz):
  • δ 2.80 (s, 3H) : Methyl protons of the -NHCH₃ group.
  • δ 3.40 (s, 2H) : Methylene protons (-CH₂-) adjacent to the amide.
  • δ 7.20–7.60 (m, 4H) : Aromatic protons of the 2-chlorophenyl ring.
  • δ 8.20 (s, 1H) : Amide proton (-NH-).
¹³C NMR (DMSO-d₆, 50 MHz):
  • δ 169.5 : Carbonyl carbon (C=O).
  • δ 135.0–128.0 : Aromatic carbons (C–Cl at δ 133.2).
  • δ 45.2 : Methylene carbon (-CH₂-).
  • δ 32.8 : Methyl carbon (-NHCH₃).

Mass Spectrometry (MS):

  • Molecular ion peak : m/z 198.65 ([M]⁺).
  • Fragmentation patterns :
    • Loss of Cl (35.45 Da) → m/z 163.2.
    • Cleavage of the amide bond → m/z 121.1 (C₇H₇Cl⁺).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXLKYSTIHXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

2-Chloroaniline reacts with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under reflux conditions (60–80°C). The product, 2-chloro-N-(2-chlorophenyl)acetamide, is isolated via filtration or extraction.

Example Protocol:

  • Reactants: 2-Chloroaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent: Dichloromethane (DCM).
  • Conditions: Stir at room temperature for 4 hours, followed by reflux for 2 hours.
  • Yield: ~85% after purification by recrystallization from ethanol.

Intermediate Characterization

The intermediate 2-chloro-N-(2-chlorophenyl)acetamide is characterized by:

  • Melting Point: 120–122°C.
  • 1H NMR (CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 2H, CH2Cl), 3.40 (s, 2H, CO-NH).

Nucleophilic Substitution with Methylamine

The second critical step involves replacing the chlorine atom on the acetamide’s α-carbon with a methylamino group. This substitution is achieved through a nucleophilic aromatic substitution (SN2) reaction.

Reaction Optimization

Methylamine (as a 40% aqueous solution or in methanol) is introduced to 2-chloro-N-(2-chlorophenyl)acetamide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Potassium iodide is often added as a catalyst to enhance reactivity. The mixture is heated to 80–100°C for 6–12 hours.

Example Protocol:

  • Reactants: 2-Chloro-N-(2-chlorophenyl)acetamide (1.0 equiv), methylamine (3.0 equiv), KI (0.1 equiv).
  • Solvent: DMF.
  • Conditions: Heat at 90°C for 8 hours under nitrogen atmosphere.
  • Yield: ~78% after column chromatography (silica gel, ethyl acetate/hexane).

Final Product Characterization

The target compound, this compound, exhibits:

  • Molecular Formula: C9H11ClN2O.
  • Melting Point: 135–137°C.
  • 1H NMR (DMSO-d6): δ 7.55–7.25 (m, 4H, Ar-H), 3.85 (s, 2H, CH2NH), 2.70 (s, 3H, NHCH3), 2.30 (s, 2H, CO-NH).

Alternative Synthetic Routes

Reductive Amination Approach

A ketone intermediate, 2-(2-chlorophenyl)acetamide, can undergo reductive amination with methylamine and sodium borohydride. This method avoids the use of halogenated intermediates but requires precise control over reduction conditions to prevent over-reduction.

Example Protocol:

  • Reactants: 2-(2-Chlorophenyl)acetamide (1.0 equiv), methylamine (2.0 equiv), NaBH4 (1.5 equiv).
  • Solvent: Methanol.
  • Conditions: Stir at 0°C for 1 hour, then room temperature for 12 hours.
  • Yield: ~65%.

Azide Reduction Pathway

Inspired by patent methodologies, an azide intermediate can be synthesized via nucleophilic azidation of 2-chloro-N-(2-chlorophenyl)acetamide using sodium azide. Subsequent reduction with stannous chloride or hydrogenation yields the primary amine, which is methylated to form the target compound.

Key Steps:

  • Azidation: React 2-chloro-N-(2-chlorophenyl)acetamide with NaN3 in acetone at 60°C (5 hours).
  • Reduction: Treat the azide intermediate with SnCl2 in HCl/ethanol to yield the amine.
  • Methylation: Use methyl iodide or formaldehyde to introduce the methyl group.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Acylation-Substitution High selectivity, simple reagents Requires halogenated intermediates 78%
Reductive Amination Avoids halogenated byproducts Lower yield, sensitive conditions 65%
Azide Reduction High-purity product Multi-step, toxic reagents 60%

Challenges and Optimization Strategies

  • Purity Concerns: Residual methylamine or solvents can complicate purification. Gradient elution in column chromatography (ethyl acetate/hexane) improves separation.
  • Side Reactions: Over-alkylation is mitigated by using methylamine in controlled stoichiometry (3.0 equiv).
  • Scalability: The acylation-substitution route is preferred for industrial-scale synthesis due to reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-chlorophenyl)-2-(methylamino)ethanamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

N-(2-chlorophenyl)-2-(methylamino)acetamide is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable building block in organic synthesis.

Reaction TypeProduct Formed
OxidationN-oxide
ReductionN-(2-chlorophenyl)-2-(methylamino)ethanamine
SubstitutionVarious substituted derivatives

Biological Research

The compound has been investigated for its potential biological activities, including interactions with various biomolecules. Studies have focused on its pharmacological properties, such as:

  • Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. In forced swimming tests, compounds similar to this one showed reduced immobility times, suggesting potential therapeutic applications in treating depression.
  • Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The effectiveness of derivatives of this compound suggests its potential use in developing new antimicrobial agents.

Medicinal Chemistry

This compound is explored for its therapeutic potential, particularly as a precursor in drug development. Its interactions with specific molecular targets can modulate enzyme or receptor activity, leading to possible therapeutic effects.

Antidepressant Activity Study

A study compared various phenylacetamides in forced swimming tests:

CompoundDose (mg/kg)Immobility Duration (s)
VS11567.48 ± 2.0
VS23040.32 ± 3.5

Results indicated that compounds similar to this compound significantly reduced immobility times, suggesting antidepressant-like properties.

Antimicrobial Activity Study

In vitro studies evaluated the antimicrobial efficacy of derivatives:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values around 256 µg/mL against common pathogens.

These findings highlight the potential of this compound derivatives as effective antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds Compared :

  • N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (): Differs in chlorine substitution (2,4,5 vs. 2-position).
  • N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide (): Incorporates a fluorine atom at the 4-position and an oxime group. Fluorine’s electronegativity improves binding affinity to hydrophobic pockets in proteins, while the oxime group introduces redox activity .
  • N-[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide (): Replaces the 2-chlorophenyl group with a morpholine-sulfonyl-substituted phenyl ring.

Impact of Substituents :

  • Chlorine Position : A single chlorine at the 2-position (target compound) balances lipophilicity and steric effects, whereas multiple chlorines (e.g., 2,4,5-trichloro) may improve target binding but increase toxicity risks .
  • Electron-Withdrawing Groups : Fluorine or sulfonyl groups () alter electronic density, affecting interactions with enzymes like cyclooxygenase (COX) or cytochrome P450 .

Modifications to the Acetamide Backbone

Key Compounds Compared :

  • N-(3-Methoxypropyl)-2-(methylamino)acetamide (): Replaces the 2-chlorophenyl group with a 3-methoxypropyl chain. The ether linkage increases hydrophilicity, favoring anti-inflammatory activity via COX-2 inhibition .
  • N,N-Dimethyl-2-{[(2-methylphenyl)methyl]amino}acetamide (): Features a dimethylamino group and a benzyl substituent.
  • 2-(Methylamino)acetamide (): Lacks aromatic substitution, resulting in simpler pharmacokinetics but diminished target specificity .

Impact of Backbone Modifications :

  • Bulkier Substituents : Groups like morpholine-sulfonyl () or trifluoroethyl () improve selectivity but may reduce oral bioavailability .

Hybrid Structures with Heterocyclic Moieties

Key Compounds Compared :

  • N-(2-Chlorophenyl)-2-[(5-ethylthieno[2,3-D]pyrimidin-4-yl)thio]acetamide (): Integrates a thienopyrimidine group. The sulfur atoms and aromatic heterocycle enhance interactions with purinergic receptors, showing promise in anticancer applications .
  • N-[(2-Chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide (): Combines a chlorophenyl group with a dihydroindole moiety.
  • N-(2-Chlorophenyl)-2-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)acetamide (): Features a pyrazolo-pyrazine core. This planar structure intercalates with DNA, indicating antitumor activity .

Impact of Hybridization :

  • Heterocyclic Cores : Improve binding to enzymes or DNA but may introduce synthetic complexity (e.g., ) .
  • Dihydroindole Moieties : Enhance CNS permeability due to increased lipophilicity () .

Key Observations :

  • Lipophilicity : The target compound’s LogP (~1.8) positions it between highly lipophilic trichlorophenyl analogs (LogP >3) and hydrophilic morpholine derivatives (LogP ~2.1) .
  • Bioactivity: Structural simplicity (methylamino group) may limit potency compared to hybrid derivatives (e.g., ) but reduces off-target risks .

Biological Activity

N-(2-chlorophenyl)-2-(methylamino)acetamide, also known as a chlorinated phenylacetamide derivative, has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including its interactions with biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN2O. Its structure features a 2-chlorophenyl group attached to a methylamino chain linked to an acetamide functional group. This unique arrangement allows for significant chemical interactions that contribute to its biological activity.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways such as:

  • Signal transduction
  • Metabolic processes
  • Gene expression regulation

These interactions may lead to therapeutic effects in conditions such as depression and inflammation, where modulation of neurotransmitter levels is crucial.

Antidepressant Potential

This compound has been explored as a potential antidepressant. Studies have shown that similar compounds exhibit significant inhibition of monoamine oxidase A (MAO-A), an enzyme implicated in the metabolism of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, thereby alleviating depressive symptoms .

Antimicrobial and Anti-inflammatory Properties

The compound has also shown promise in antimicrobial and anti-inflammatory applications. Its chlorophenyl group enhances interactions with biological targets through hydrogen bonding and hydrophobic interactions, potentially leading to effective inhibition of microbial growth and modulation of inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(4-chlorophenyl)-2-(methylamino)acetamideC10H12ClNContains a para-chlorophenyl group; differing biological activity profile.
2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamideC11H14ClNOFeatures different phenyl substitution patterns; potentially different reactivity.
N-[2-({[(2-chlorophenyl)methyl]carbamoyl}amino)ethyl]C19H22ClN3O4Larger molecular structure with additional functional groups; varied applications.

This table illustrates how the presence of specific functional groups influences the biological activity and potential therapeutic applications of these compounds.

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

  • Antidepressant Activity : A study compared various phenylacetamides in forced swimming tests and tail suspension tests, revealing that compounds similar to this compound showed reduced immobility times, indicating antidepressant-like effects .
    CompoundDose (mg/kg)Immobility Duration (s)
    VS11567.48 ± 2.0
    VS23040.32 ± 3.5
  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-(methylamino)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-chlorophenylamine with chloroacetyl chloride followed by methylation of the intermediate. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with ethanol or dichloromethane as solvents . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and temperature (e.g., 273 K to prevent side reactions). Triethylamine is often used as a base to neutralize HCl byproducts . Post-synthesis purification via column chromatography or recrystallization (e.g., from toluene) improves yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For related compounds, SCXRD confirmed bond lengths (e.g., C=O at ~1.23 Å, C–N at ~1.36 Å) and angles (e.g., N–C–O ~124°), consistent with DFT-optimized geometries . Intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice and can be analyzed via Hirshfeld surfaces . Complementary techniques like FTIR (C=O stretch ~1678 cm⁻¹) and NMR (δ ~3.86 ppm for –CH₂–) further corroborate functional groups .

Q. What are the key physicochemical properties of this compound, and how are they determined?

Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 190–216°C for analogous acetamides) .
  • Solubility : Tested in solvents like DMSO, ethanol, and water via gravimetric analysis. LogP values can be predicted computationally (e.g., using ChemAxon) .
  • Stability : Assessed via thermogravimetric analysis (TGA) and HPLC under varying pH/temperature .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MESP) predict the reactivity and bioactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MESP), HOMO-LUMO gaps (~4–5 eV for similar compounds), and Fukui indices to identify nucleophilic/electrophilic sites . For example, MESP maps highlight electron-rich regions (e.g., carbonyl oxygen) prone to hydrogen bonding, which correlates with antioxidant or enzyme-inhibitory activity . Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., kinases or DNA) to prioritize in vitro testing .

Q. How should researchers resolve contradictions in experimental vs. computational data for this compound?

Discrepancies in bond lengths/angles (e.g., SCXRD vs. DFT) may arise from crystal packing effects or solvent interactions. To resolve these:

  • Validate computational models using high-resolution SCXRD data .
  • Perform conformational analysis (e.g., relaxed potential energy scans) to account for flexibility in solution .
  • Use hybrid methods like QM/MM to simulate solvent effects .

Q. What strategies improve the yield and selectivity of this compound derivatives in multi-step syntheses?

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for cross-coupling) to enhance selectivity .
  • Protecting groups : Temporarily block reactive sites (e.g., –NH₂) during methylation to prevent side reactions .
  • Process monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How can crystallographic data (e.g., SHELX refinement) address challenges in structural analysis?

SHELXL refinement leverages high-resolution data to model disorder, twinning, or thermal motion. For example:

  • Hydrogen bonding : SHELXPRO visualizes N–H···O networks critical for stability .
  • Twinned crystals : TWIN/BASF commands in SHELXL resolve overlapping reflections .
  • Validation : CheckCIF/PLATON identifies outliers (e.g., bond lengths >3σ) requiring re-refinement .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of chloroacetamide intermediates .
  • Characterization : Combine SCXRD with solid-state NMR to resolve polymorphism .
  • Computational workflows : Use Gaussian or ORCA for DFT, with solvent models (e.g., PCM) for solution-phase simulations .

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